Cas no 394682-47-4 (5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide)

5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 394682-47-4
- Z56945989
- DTXSID101325628
- 3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide
- 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- G25918
- AKOS034467473
- CS-0220540
- EN300-06902
- CHEMBL1299831
- HMS2679H09
- MLS001006863
- SMR000384369
- 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
-
- インチ: InChI=1S/C15H15N3O2S/c1-19-11-6-4-10(5-7-11)12-9-13(14-3-2-8-20-14)18(17-12)15(16)21/h2-8,13H,9H2,1H3,(H2,16,21)
- InChIKey: CUKNPEMIZHTAPX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 301.08849790Da
- どういたいしつりょう: 301.08849790Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96.1Ų
5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06902-0.25g |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 0.25g |
$142.0 | 2023-10-28 | |
Enamine | EN300-06902-0.05g |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 0.05g |
$66.0 | 2023-10-28 | |
1PlusChem | 1P019J0C-500mg |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 500mg |
$386.00 | 2024-05-03 | |
1PlusChem | 1P019J0C-100mg |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 100mg |
$178.00 | 2024-05-03 | |
A2B Chem LLC | AV23356-250mg |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 250mg |
$185.00 | 2024-04-20 | |
Enamine | EN300-06902-10g |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 10g |
$1593.0 | 2023-10-28 | |
Enamine | EN300-06902-5g |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 5g |
$1075.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291210-10g |
5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1h-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 10g |
¥28670.00 | 2024-05-15 | |
A2B Chem LLC | AV23356-5g |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 5g |
$1167.00 | 2024-04-20 | |
A2B Chem LLC | AV23356-1g |
5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
394682-47-4 | 95% | 1g |
$426.00 | 2024-04-20 |
5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 関連文献
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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10. Back matter
5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideに関する追加情報
Introduction to 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS No. 394682-47-4) and Its Emerging Applications in Chemical Biology
5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, identified by its CAS number 394682-47-4, represents a structurally intriguing compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic thioamide derivative combines a pyrazole core with furyl and methoxyphenyl substituents, creating a molecular framework that exhibits promising biological activities. The unique arrangement of these functional groups not only contributes to its distinct chemical properties but also opens up diverse possibilities for therapeutic applications.
The compound's pyrazole scaffold is well-documented for its versatility in medicinal chemistry, serving as a key structural motif in numerous pharmacologically active agents. Pyrazoles are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. In particular, the presence of a thioamide group at the 1-position of the pyrazole ring introduces a reactive site that can participate in hydrogen bonding and metal coordination, further enhancing its potential as a pharmacophore.
The furan-2-yl moiety appended to the pyrazole ring adds another layer of complexity to the molecule. Furan derivatives are frequently encountered in natural products and bioactive compounds, often contributing to their pharmacological effects through interactions with biological targets. The electron-rich nature of the furan ring can influence electronic properties, potentially affecting binding affinity and metabolic stability. Additionally, the 4-methoxyphenyl substituent provides hydrophobicity and electronic modulation, which can be critical for optimizing drug-like properties such as solubility and bioavailability.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the binding interactions of this compound with biological macromolecules. Studies suggest that the combined presence of the pyrazole, furan, and thioamide moieties allows for multiple points of interaction with target proteins, increasing the likelihood of potent and selective inhibition. For instance, computational modeling has indicated that this compound may interact with enzymes involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents.
In vitro assays have begun to elucidate the biological profile of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Preliminary data suggest that it exhibits inhibitory activity against certain kinases and transcription factors, which are implicated in cancer progression. The thioamide group appears to play a crucial role in mediating these interactions, possibly through coordination with metal ions or participation in disulfide bond formation—a mechanism that is increasingly recognized as important in drug design.
The structural features of this compound also make it an attractive scaffold for further derivatization. By modifying substituents or introducing additional functional groups, chemists can fine-tune its biological activity and pharmacokinetic properties. For example, replacing the furan-2-yl moiety with other heterocyclic rings or altering the electronic nature of the 4-methoxyphenyl group could lead to compounds with enhanced potency or selectivity. Such modifications are often guided by insights from structure-activity relationship (SAR) studies, which help in rationalizing molecular changes and predicting outcomes.
One particularly exciting avenue involves exploring the compound's potential as an inhibitor of protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes, and dysregulation of these interactions is associated with various diseases, including cancer and neurodegenerative disorders. The multifaceted binding capabilities of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide make it a promising candidate for disrupting aberrant PPIs. Early experiments have shown that it can interfere with the assembly or stability of specific protein complexes, suggesting its utility in developing targeted therapies.
Another area where this compound shows promise is in antimicrobial applications. The rise of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. The structural motifs present in 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide could potentially disrupt essential bacterial processes such as DNA replication or membrane integrity. Preliminary screenings have indicated activity against certain bacterial strains, warranting further investigation into its antimicrobial efficacy and spectrum.
The synthesis of this compound presents an interesting challenge due to its complex architecture. While traditional synthetic routes involving multi-step organic transformations have been reported, recent advances in synthetic methodologies offer more efficient alternatives. For instance, transition-metal-catalyzed cross-coupling reactions have enabled concise construction of the pyrazole-furan core, while modern coupling techniques allow for seamless attachment of the methoxyphenyl group. These innovations not only streamline production but also facilitate rapid exploration of analogues.
The pharmacokinetic profile of 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is another critical consideration for its development into a drug candidate. Studies using relevant models have provided insights into its absorption, distribution, metabolism, excretion (ADME) properties. Initial findings suggest moderate solubility in water but good bioavailability when administered orally. Additionally, preliminary metabolic stability assessments indicate that it is susceptible to degradation by certain cytochrome P450 enzymes, which could influence its clinical efficacy and potential drug-drug interactions.
Given these promising attributes, 5-(Furan-2 - yl)-3-( 4 - methoxyphen yl ) - 4 , 5 - dihydro - 1 H - pyraz ole - 1 - carboth io am ide ( CAS No . 39 468 2 - 47 - 4 ) holds significant potential as a lead compound for further medicinal chemistry optimization. Its unique structural features combined with emerging biological activities position it as a valuable tool for both academic research and industrial development efforts aimed at addressing unmet medical needs.
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